4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione
Brand Name: Vulcanchem
CAS No.: 28360-61-4
VCID: VC17180167
InChI: InChI=1S/C15H20N4O2/c1-8-3-2-4-10-11(17-15(16)19-14(8)10)5-9-6-12(20)18-13(21)7-9/h8-9H,2-7H2,1H3,(H2,16,17,19)(H,18,20,21)
SMILES:
Molecular Formula: C15H20N4O2
Molecular Weight: 288.34 g/mol

4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione

CAS No.: 28360-61-4

Cat. No.: VC17180167

Molecular Formula: C15H20N4O2

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione - 28360-61-4

Specification

CAS No. 28360-61-4
Molecular Formula C15H20N4O2
Molecular Weight 288.34 g/mol
IUPAC Name 4-[(2-amino-8-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)methyl]piperidine-2,6-dione
Standard InChI InChI=1S/C15H20N4O2/c1-8-3-2-4-10-11(17-15(16)19-14(8)10)5-9-6-12(20)18-13(21)7-9/h8-9H,2-7H2,1H3,(H2,16,17,19)(H,18,20,21)
Standard InChI Key OIEQXIBBHRIICG-UHFFFAOYSA-N
Canonical SMILES CC1CCCC2=C(N=C(N=C12)N)CC3CC(=O)NC(=O)C3

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step reactions. For quinazolines, common methods include the condensation of anthranilic acid with carbonyl compounds or the cyclization of N-acyl anthranilic acids. Piperidinediones can be synthesized through various routes, such as the condensation of diamines with dicarboxylic acids or their derivatives.

Applications

Given the biological activities associated with quinazolines and piperidinediones, compounds like 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione could potentially be explored for pharmaceutical applications.

Research Findings

While specific research findings on 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione are not available, studies on similar compounds suggest that modifications in the quinazoline and piperidinedione rings can significantly affect their biological activities.

Data Tables

Due to the lack of specific data on 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione, we can consider a general table for quinazoline and piperidinedione derivatives:

Compound TypeBiological ActivitySynthesis Method
QuinazolinesAnti-inflammatory, AntimicrobialCondensation reactions
PiperidinedionesAnticancer, Anti-inflammatoryCondensation of diamines with dicarboxylic acids

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